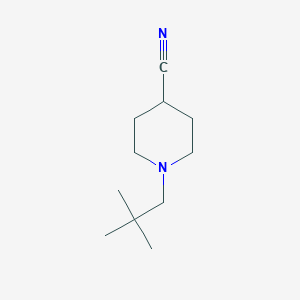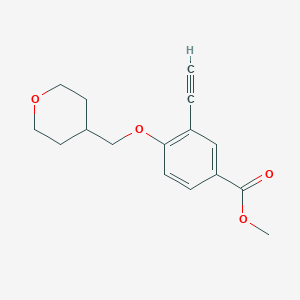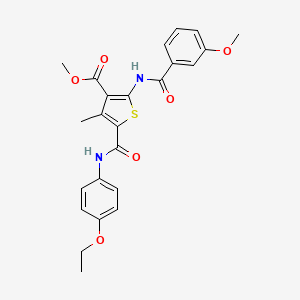
4-(2,5-Difluorophenyl)pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-Difluorophenyl)pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a 2,5-difluorophenyl group at the 4-position and an amine group at the 3-position. The incorporation of fluorine atoms into the aromatic ring significantly influences its chemical and biological properties, making it a compound of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Difluorophenyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and an arylboronic acid as the coupling partner. For instance, the reaction between 4-bromo-3-aminopyridine and 2,5-difluorophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(2,5-Difluorophenyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives with different substitution patterns.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
4-(2,5-Difluorophenyl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound can be used in the development of agrochemicals and materials science
作用机制
The mechanism of action of 4-(2,5-Difluorophenyl)pyridin-3-amine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function by forming strong interactions with the active site or binding pocket. The exact pathways involved depend on the specific biological system being studied .
相似化合物的比较
Similar Compounds
2,5-Difluorophenylpyridine: Similar structure but lacks the amine group.
3-Aminopyridine: Contains the amine group but lacks the difluorophenyl substitution.
4-(2,4-Difluorophenyl)pyridin-3-amine: Similar structure with different fluorine substitution pattern.
Uniqueness
4-(2,5-Difluorophenyl)pyridin-3-amine is unique due to the specific positioning of the fluorine atoms and the amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C11H8F2N2 |
|---|---|
分子量 |
206.19 g/mol |
IUPAC 名称 |
4-(2,5-difluorophenyl)pyridin-3-amine |
InChI |
InChI=1S/C11H8F2N2/c12-7-1-2-10(13)9(5-7)8-3-4-15-6-11(8)14/h1-6H,14H2 |
InChI 键 |
UVSQKHLNGSZEPK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)C2=C(C=NC=C2)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{[Cyclobutyl(methyl)amino]methyl}aniline](/img/structure/B12075023.png)


![[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12075038.png)







![5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-3,10,19-triol;hydrochloride](/img/structure/B12075079.png)
